3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester is an organic compound with a complex structure. It belongs to the class of furan derivatives, which are known for their aromatic properties and potential applications in various fields. This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a methyl ester group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester typically involves the esterification of 3-Furancarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:
3-Furancarboxylic acid+MethanolAcid Catalyst3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2,5-dihydro-4-methyl-5-hydroxyfuran derivatives.
Substitution: 3-Furancarboxylic acid.
Scientific Research Applications
3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, 2,5-dihydro-4-hydroxy-, methyl ester
- 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
- 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-4-oxo-, ethyl ester
Uniqueness
3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester is unique due to its specific substitution pattern on the furan ring. The presence of the methyl ester group and the 4-methyl-5-oxo substitution confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Biological Activity
3-Furancarboxylic acid, 2,5-dihydro-4-methyl-5-oxo-, methyl ester (CAS No. 54467-57-1) is a furan derivative that has gained attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and a carboxylic acid moiety, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C7H8O4, with a molecular weight of approximately 156.14 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing furan rings exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar furan derivatives against various bacterial strains, suggesting that 3-furancarboxylic acid derivatives may also possess comparable effects .
- Case Study : In vitro tests demonstrated that certain furan derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Antioxidant Properties
Furan derivatives have been noted for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The methyl ester form of 3-furancarboxylic acid has shown promising results in reducing oxidative damage in cellular models .
- Research Findings : A study evaluated the radical scavenging activity using DPPH assays, where the methyl ester exhibited a significant reduction in free radical concentrations, indicating strong antioxidant potential .
Cytotoxicity and Cancer Research
The cytotoxic effects of furan derivatives have also been explored in cancer research. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Case Study : In a study involving human cancer cell lines, treatment with 3-furancarboxylic acid derivatives resulted in decreased cell viability and increased markers of apoptosis. This suggests potential therapeutic applications in oncology .
Data Tables
Properties
CAS No. |
54467-57-1 |
---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 4-methyl-5-oxo-2H-furan-3-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-4-5(7(9)10-2)3-11-6(4)8/h3H2,1-2H3 |
InChI Key |
APWXGQJNUSKIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.